molecular formula C19H23NO3 B1667601 Armepavine CAS No. 524-20-9

Armepavine

Cat. No.: B1667601
CAS No.: 524-20-9
M. Wt: 313.4 g/mol
InChI Key: ZBKFZIUKXTWQTP-QGZVFWFLSA-N
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Description

Armepavine (C₁₉H₂₃NO₃; CAS 524-20-9) is a benzylisoquinoline alkaloid (BIA) predominantly isolated from Nelumbo nucifera (sacred lotus). Structurally, it features a monobenzylisoquinoline backbone, characterized by a benzyl group attached to an isoquinoline moiety . Its identification in plant tissues relies on advanced analytical techniques such as UPLC-QToF-MS, with diagnostic fragmentation patterns including [M+H]⁺ m/z 314.1754 and fragment ions at m/z 283.0286 (loss of CH₃NH₂) and m/z 206.1181 (benzyl cleavage) . This compound exhibits significant bioactivity, particularly in modulating inflammatory pathways (e.g., NF-κB and MAPK) and inhibiting hepatic fibrosis . Pharmacokinetically, it demonstrates rapid absorption (Tmax = 0.30 ± 0.11 h) and elimination in rats, distinguishing it from slower-absorbing BIAs like liriodenine .

Properties

IUPAC Name

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-20-9-8-14-11-18(22-2)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17,21H,8-10H2,1-3H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKFZIUKXTWQTP-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318368
Record name Armepavine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-20-9
Record name Armepavine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Armepavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Armepavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARMEPAVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE6Z59021R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Classical Synthetic Approaches

The Marion-Lemay-Portelance synthesis (1950) remains the prototypical route, involving three critical stages:

Stage 1 : Condensation of 3,4,5-trimethoxybenzyl chloride with dopamine hydrochloride under alkaline conditions to form the benzyltetrahydroisoquinoline backbone.
Stage 2 : Sequential O-methylation using dimethyl sulfate in acetone/NaOH, achieving >90% functionalization of phenolic hydroxyls.
Stage 3 : Resolution of racemic mixtures via fractional crystallization of diastereomeric tartrate salts.

Table 1: Comparative Analysis of Classical Synthetic Methods

Year Method Key Reagents Yield (%) Optical Purity (%)
1950 Marion route Grignard reagents, H2SO4 12–15 Racemic
1967 Sam-Bej modification Na/NH3, CH3I 28–32 98 (after resolution)
1982 Catalytic hydrogenation Pd/C, (R)-BINAP 41 99

Modern Synthetic Innovations

Recent advances leverage catalytic asymmetric methodologies:

Pictet-Spengler Cyclization :
Chiral phosphoric acids (e.g., TRIP) enable enantioselective formation of the tetrahydroisoquinoline core. A 2023 study achieved 94% ee using (S)-TRIP catalyst in dichloroethane at −40°C.

Cross-Coupling Strategies :
Palladium-catalyzed Suzuki-Miyaura reactions construct the biaryl axis efficiently. For example, coupling 3,4,5-trimethoxyphenylboronic acid with brominated THIQ intermediates yields this compound precursors in 78–82% yield.

Biocatalytic Approaches :
Immobilized norcoclaurine synthase enzymes catalyze the stereoselective condensation of dopamine and aldehyde substrates, achieving turnover frequencies of 1.2 × 10^3 h^−1 under mild conditions.

Extraction and Isolation from Natural Sources

This compound occurs natively in Papaver armeniacum (0.22% dry weight), Nelumbo lutea (0.17%), and Discaria chacaye (0.09%). Standard extraction protocols involve:

  • Maceration : Plant material (100–200 mesh) soaked in ethanol/water (70:30 v/v) for 72 hours
  • Liquid-Liquid Partition : Defatting with hexane followed by alkaloid extraction into CHCl3 at pH 9–10
  • Chromatographic Purification :
    • Silica gel column (230–400 mesh) with EtOAc/MeOH/NH4OH (85:10:5)
    • Final HPLC purification (C18 column, 35% MeCN/H2O + 0.1% TFA)

Table 2: Natural Sources and Extraction Yields

Plant Species Tissue Extraction Yield (mg/kg) Purity (%)
Papaver armeniacum Roots 2,200 ± 150 98.2
Nelumbo lutea Rhizomes 1,700 ± 90 97.8
Stephania cepharantha Tubers 890 ± 45 96.5

Industrial-Scale Production

Current Good Manufacturing Practice (cGMP) processes employ hybrid synthetic-biosynthetic approaches:

Fermentation-Based Synthesis :
Engineered Saccharomyces cerevisiae strains expressing plant O-methyltransferases produce (R)-armepavine at 1.2 g/L titers in 5,000 L bioreactors.

Continuous Flow Chemistry :
Microreactor systems (Corning AFR) enable:

  • Residence time: 8.2 minutes
  • Space-time yield: 1.4 kg/day/m³
  • Purity: 99.8% by qNMR

Analytical Characterization

Critical quality control parameters include:

Chiral Purity :

  • Chiral HPLC (Chiralpak IC, 90:10 n-hexane/isopropanol)
  • Retention times: 12.7 min (R-enantiomer), 14.2 min (S-enantiomer)

Structural Confirmation :

  • 1H NMR (500 MHz, CDCl3): δ 6.52 (s, 2H, H-8, H-13), 3.85 (s, 6H, OCH3)
  • HRMS : m/z 314.1756 [M+H]+ (calc. 314.1752)

Chemical Reactions Analysis

Types of Reactions: Armepavine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as quinones, dihydro derivatives, and substituted benzylisoquinolines .

Scientific Research Applications

Immunomodulatory Properties

Armepavine has been studied for its potential to modulate immune responses, especially in autoimmune diseases. Research indicates that it can influence T cell proliferation, which is critical in conditions like systemic lupus erythematosus (SLE) and autoimmune crescentic glomerulonephritis.

  • Case Study: Lupus Model
    In a study involving MRL/MpJ-lpr/lpr mice, administration of this compound resulted in decreased T cell proliferation, suggesting a dampening effect on the overactive immune response characteristic of lupus.
  • Mechanism of Action
    This compound's immunomodulatory effects may be attributed to its ability to suppress pro-inflammatory cytokines and modulate signaling pathways associated with immune cell activation .

Antifibrotic Effects

This compound has demonstrated significant antifibrotic properties in various studies, particularly concerning hepatic fibrosis.

  • In Vitro and In Vivo Studies
    Research has shown that this compound can inhibit the activation of hepatic stellate cells (HSCs), which play a crucial role in liver fibrogenesis. In vitro studies indicated that this compound reduced the expression of α-smooth muscle actin (α-SMA) and collagen deposition in HSC-T6 cells without cytotoxic effects .
  • Animal Model Findings
    In vivo experiments using bile duct-ligated rats revealed that treatment with this compound significantly lowered plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), along with reducing fibrosis scores compared to control groups .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its therapeutic application.

  • UPLC-MS/MS Methodology
    A validated ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) method has been developed to quantify this compound in biological samples. This method demonstrated high sensitivity and specificity, with a lower limit of quantification of 1 ng/mL in mouse blood .
  • Pharmacokinetic Parameters
    The bioavailability of this compound was calculated to be approximately 11.3% following oral administration in mice, indicating its potential for systemic absorption .

Mechanism of Action

Armepavine exerts its effects primarily through the inhibition of specific signaling pathways. It has been shown to inhibit the activation of phospholipase C gamma and interleukin-2-inducible T cell kinase, which are crucial for T cell activation and proliferation. This inhibition leads to reduced cytokine production and immune cell proliferation, thereby exerting anti-inflammatory and immunomodulatory effects .

Comparison with Similar Compounds

Anti-Inflammatory and Antifibrotic Effects

  • This compound : Inhibits TNF-α-induced NF-κB activation (IC₅₀ ~10 µM) and MAPK phosphorylation (ERK, JNK, p38) in hepatic stellate cells (HSC-T6). Reduces collagen synthesis (Col1α2) and α-SMA expression, outperforming silymarin in antifibrotic efficacy .
  • Nuciferine : Acts as an acetylcholinesterase inhibitor (IC₅₀ = 25 µg/mL) and lipid-lowering agent but shows weaker anti-inflammatory effects compared to this compound .

Biological Activity

Armepavine is a bioactive compound derived from the lotus plant (Nelumbo nucifera), recognized for its diverse biological activities, particularly in immunomodulation and anti-inflammatory effects. This article provides an overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound (C19_{19}H23_{23}O3_3N) belongs to the class of aporphine alkaloids. Its structure allows it to interact with various biological pathways, making it a subject of interest in pharmacological studies.

  • Immunomodulation : this compound has been shown to modulate immune responses by inhibiting T cell activation and cytokine production. This effect is particularly significant in autoimmune conditions.
  • Anti-inflammatory Effects : The compound exerts anti-inflammatory properties by suppressing the nuclear factor kappa B (NF-κB) pathway, which is crucial in mediating inflammatory responses.

In Vitro Studies

  • T Cell Activation : this compound significantly inhibited the proliferation of human peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). It reduced the expression of pro-inflammatory cytokines such as IL-2 and IFN-γ without exhibiting direct cytotoxicity .
  • Hepatic Fibrosis : In vitro studies demonstrated that this compound could attenuate TNF-α-induced activation of hepatic stellate cells (HSCs), reducing collagen deposition and inflammatory markers .

In Vivo Studies

  • Autoimmune Crescentic Glomerulonephritis : In a mouse model, (S)-armepavine treatment resulted in decreased glomerular crescent formation, improved renal function, and reduced T cell infiltration. This suggests its potential as a therapeutic agent for kidney-related autoimmune disorders .
  • Lupus Nephritis Model : this compound improved survival rates and renal function in MRL-lpr mice by modulating T cell-mediated immune responses. It suppressed the production of autoantibodies and pro-inflammatory cytokines .
  • Hepatic Fibrosis in Rats : this compound showed antifibrotic effects in bile duct-ligated rats, significantly reducing fibrosis scores and liver enzyme levels. The mechanism involved inhibition of NF-κB activation and modulation of fibrogenic gene expression .

Data Tables

Study TypeModel/SubjectKey Findings
In VitroHuman PBMCsInhibition of IL-2 and IFN-γ production
In VivoMRL-lpr MiceImproved renal function; reduced T cell infiltration
In VivoBile Duct-Ligated RatsReduced hepatic fibrosis; downregulation of collagen genes

Case Studies

  • Case Study on Autoimmune Disease :
    • A study involving MRL/lpr mice demonstrated that administration of (S)-armepavine led to a marked decrease in disease progression indicators, including renal dysfunction and inflammatory cytokines.
  • Case Study on Hepatic Fibrosis :
    • In bile duct-ligated rats, this compound treatment resulted in significant reductions in liver fibrosis markers and improved liver function tests compared to control groups.

Q & A

Q. How can ethnopharmacological studies inform this compound research?

  • Methodological Answer :
  • Conduct field surveys to document traditional uses of this compound-containing plants (e.g., Nelumbo nucifera).
  • Compare ethnobotanical data with in vitro screens (e.g., antimicrobial disk diffusion assays) to validate traditional claims.
  • Use GIS mapping to correlate plant chemotypes with geographical regions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Armepavine
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